4-methyl-2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone
Description
4-Methyl-2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone is a bicyclic heterocyclic compound featuring a phthalazinone core (a fused benzene and pyridazine ring) with a methyl group at position 4 and a 2,4,6-trichlorophenyl substituent at position 2. Its molecular formula is C₁₅H₉Cl₃N₂O, with a molecular weight of 343.6 g/mol. The trichlorophenyl group imparts significant hydrophobicity and electron-withdrawing effects, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-(2,4,6-trichlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-10-4-2-3-5-11(10)15(21)20(19-8)14-12(17)6-9(16)7-13(14)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBIILVCGGKXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone is a synthetic organic compound belonging to the phthalazinone class, characterized by a heterocyclic structure that includes a fused benzene and pyridazine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H9Cl3N2O
- Molecular Weight : 339.6 g/mol
- IUPAC Name : 4-methyl-2-(2,4,6-trichlorophenyl)phthalazin-1-one
The structural features of this compound contribute to its biological activity. The presence of chlorine atoms and a methyl group on the phthalazinone core enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory pathways.
- Receptor Binding : It can bind to specific receptors on cell membranes, modulating signaling pathways that influence cell proliferation and survival.
- DNA Interaction : The compound may interact with DNA, leading to changes in gene expression that can induce apoptosis in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against three human cancer cell lines: A2780 (ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma). The results indicated:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | A2780 | 10–20 | Moderate |
| This compound | NCI-H460 | 5–15 | High |
| This compound | MCF-7 | 15–25 | Moderate |
These findings highlight the compound's potential as a lead molecule for further drug development targeting cancer.
Case Studies and Research Findings
-
Hybridization Strategy for Drug Development :
Researchers have explored molecular hybridization techniques to enhance the efficacy of phthalazinone derivatives. By combining pharmacophores from different bioactive compounds with the phthalazinone structure, novel hybrids were developed that exhibited improved anticancer activity compared to their parent compounds . -
In Vivo Studies :
In vivo studies using animal models have shown promising results for the therapeutic application of phthalazinones in treating various cancers. These studies emphasize the importance of evaluating pharmacokinetics and toxicity profiles before clinical application . -
Structure-Activity Relationship (SAR) :
Detailed SAR studies have revealed that modifications at specific positions on the phthalazinone core significantly influence biological activity. For instance, substituents at the C4 position were found to enhance antiproliferative effects against certain cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
4-(4-Chlorophenyl)-2-Methyl-1(2H)-Phthalazinone (CAS 4725-83-1)
- Molecular Formula : C₁₅H₁₁ClN₂O
- Molecular Weight : 270.71 g/mol
- Key Properties :
- Melting Point: 147–148°C
- Predicted pKa: -1.66 (indicative of weak acidity)
- Boiling Point: 419.7°C (estimated)
- Comparison : The absence of two additional chlorine atoms on the phenyl ring reduces molecular weight and hydrophobicity compared to the target compound. This likely enhances aqueous solubility but may diminish membrane permeability [10].
2-(2-Amino-5-Chlorophenyl)-4-Methyl-1(2H)-Phthalazinone (CAS 296770-22-4)
- Molecular Formula : C₁₅H₁₂ClN₃O
- Molecular Weight : 285.73 g/mol
- Comparison: The amino group contrasts with the trichlorophenyl group in the target compound, suggesting divergent pharmacological pathways (e.g., receptor binding vs. enzyme inhibition) [4].
Heteroaromatic Substituents (KK-505 and KK-562)
- KK-505 (2-Ethyl-4-(3-pyridyl)-1(2H)-phthalazinone): Activity: Dual TXA2 synthetase inhibition and bronchodilation. SAR: The 3-pyridyl group at position 4 enhances electronic interactions with enzyme active sites.
- KK-562 (2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone): Activity: Similar TXA2 inhibition, with improved metabolic stability due to the thiazole ring.
- Comparison : The target compound’s trichlorophenyl group lacks the hydrogen-bonding capability of pyridyl/thiazolyl groups but offers superior hydrophobicity for membrane penetration [7].
Antimicrobial Phthalazinones
- 4-{[5-(2,4-Dichlorophenyl)Furan-2-yl]Methyl}-1(2H)-Phthalazinone: Structure: A dichlorophenyl-furan hybrid at position 4. Activity: Demonstrated antimicrobial efficacy against Candida albicans and Bacillus staphylococcus.
- Comparison : The trichlorophenyl group in the target compound may enhance broad-spectrum antimicrobial activity due to increased lipophilicity [8].
4-(4-Methoxyphenyl)-1(2H)-Phthalazinone
- Reactivity : The electron-donating methoxy group facilitates nucleophilic substitution at position 1, yielding pyrazolo- and triazolophthalazine derivatives.
- Comparison : The target compound’s electron-withdrawing trichlorophenyl group likely reduces ring reactivity, favoring electrophilic substitution at positions 5–8 of the benzene moiety [13].
4-(2-Hydroxy-5-Methylphenyl)-2-Phenyl-1(2H)-Phthalazinone
- Structure : Hydroxyl and methyl groups at position 4.
- Key Feature : Enhanced solubility due to the hydroxyl group, enabling formulation in polar solvents.
- Comparison : The target compound’s lack of polar groups may limit solubility but improve blood-brain barrier penetration [15].
Data Table: Key Comparative Metrics
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 4-Me, 2-(2,4,6-Cl₃Ph) | C₁₅H₉Cl₃N₂O | 343.6 | Not Reported | High hydrophobicity, electron-withdrawing |
| 4-(4-Chlorophenyl)-2-Methyl (CAS 4725-83-1) | 4-(4-ClPh), 2-Me | C₁₅H₁₁ClN₂O | 270.7 | Not Reported | Mp 147–148°C, moderate solubility |
| KK-505 (2-Ethyl-4-(3-pyridyl)) | 4-(3-pyridyl), 2-Et | C₁₅H₁₃N₃O | 251.3 | TXA2 inhibition, bronchodilation | Polar heteroaromatic substituent |
| 4-(2-Hydroxy-5-Methylphenyl)-2-Phenyl | 4-(2-OH-5-MePh), 2-Ph | C₂₁H₁₆N₂O₂ | 328.4 | Antimicrobial | Hydroxyl group enhances solubility |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-methyl-2-(2,4,6-trichlorophenyl)-1(2H)-phthalazinone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, heating 4-(substituted) phthalazinones with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at controlled temperatures (e.g., steam bath for 2 hours) facilitates chlorination and ring closure. Post-reaction quenching in ice-water followed by recrystallization from ethanol yields purified products . Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., H₂SO₄ or KOH) critically affect reaction efficiency .
Q. What are the experimentally determined physicochemical properties of this compound?
- Data : Key properties include:
- Melting Point : 147–148 °C (experimental) .
- Density : 1.29 ± 0.1 g/cm³ (predicted) .
- Boiling Point : 419.7 ± 47.0 °C (predicted) .
- pKa : -1.66 ± 0.70 (predicted acidic behavior) .
Q. How is structural characterization performed for phthalazinone derivatives?
- Techniques : Use a combination of:
- Elemental Analysis : To confirm molecular composition.
- Spectral Data : IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹), NMR for substituent positioning (e.g., aromatic protons in 2,4,6-trichlorophenyl group), and MS for molecular weight verification .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally similar phthalazinones .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts in phthalazinone synthesis?
- Experimental Design : Apply factorial design (e.g., 2^k factorial) to test variables like temperature, stoichiometry, and solvent polarity. For example, higher POCl₃ concentrations may suppress side reactions during chlorination . Statistical software (e.g., ANOVA) identifies significant factors .
- Case Study : A study on 4-(4-methoxyphenyl)phthalazinone showed that excess hydrazine derivatives reduce oxadiazole byproduct formation .
Q. What computational methods are effective for predicting reactivity and stability of this compound?
- Approach :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states, particularly for electrophilic substitution at the trichlorophenyl group .
- Molecular Dynamics (MD) : Simulate solvent effects on recrystallization efficiency .
- Validation : Compare computed properties (e.g., bond lengths, Gibbs free energy) with experimental crystallographic data .
Q. How can contradictory spectral or reactivity data be resolved in phthalazinone research?
- Troubleshooting Framework :
Reproducibility Check : Confirm experimental conditions (e.g., anhydrous solvents, inert atmosphere).
Cross-Validation : Use multiple techniques (e.g., HPLC purity analysis alongside NMR) to detect impurities .
Mechanistic Reassessment : Re-evaluate nucleophilic attack sites—unexpected regioselectivity may arise from steric hindrance of the 2,4,6-trichlorophenyl group .
Q. What strategies enhance the bioactivity profile of phthalazinone derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., oxadiazole, methylthio) to modulate lipophilicity and binding affinity. For example, oxadiazole-containing analogs show enhanced antimicrobial activity .
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
